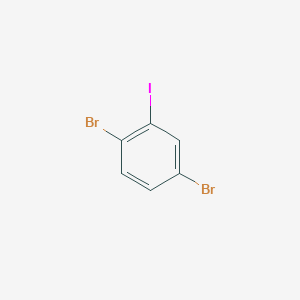

1,4-Dibromo-2-iodobenzene

描述

Significance of Halogenated Arenes in Contemporary Chemical Research

Halogenated arenes, or aryl halides, are crucial in numerous fields of chemical research, including the development of pharmaceuticals, agrochemicals, and functional materials. mdpi.comresearchgate.netacs.orgresearchgate.net Their importance stems from the carbon-halogen bond, which can be readily transformed through various chemical reactions. researchgate.net This reactivity allows for the construction of more complex molecules from simpler, halogenated precursors. rsc.orgbeilstein-journals.org

Aryl halides are particularly valued as substrates in cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions. rsc.org These reactions, often catalyzed by transition metals like palladium, enable the formation of new carbon-carbon and carbon-heteroatom bonds, which are fundamental transformations in organic synthesis. researchgate.netrsc.org The ability to selectively introduce different functional groups by replacing halogen atoms makes halogenated arenes indispensable tools for chemists. rsc.org

Overview of 1,4-Dibromo-2-iodobenzene as a Key Synthetic Intermediate

Among the vast array of halogenated arenes, this compound stands out as a particularly useful synthetic intermediate. chemimpex.com This trihalogenated benzene (B151609) derivative, with its distinct arrangement of two bromine atoms and one iodine atom on the benzene ring, offers unique opportunities for selective chemical modifications. The differing reactivity of the carbon-iodine and carbon-bromine bonds allows for programmed, stepwise reactions, a highly sought-after feature in multi-step organic synthesis.

The structure of this compound, with the IUPAC name this compound and the chemical formula C₆H₃Br₂I, provides a platform for creating complex molecular architectures. nih.gov It is frequently employed in the synthesis of pharmaceuticals, agrochemicals, and advanced materials like polymers and liquid crystals. chemimpex.com Its utility is especially pronounced in cross-coupling reactions where the more reactive iodine can be selectively targeted, leaving the bromine atoms available for subsequent transformations. researchgate.net

Interactive Data Table: Properties of this compound

| Property | Value |

| CAS Number | 89284-52-6 |

| Molecular Formula | C6H3Br2I |

| Molecular Weight | 361.80 g/mol |

| Appearance | White to light yellow to dark green powder or crystal |

| Melting Point | 39.0 to 43.0 °C |

| Boiling Point | 180 °C at 25 mmHg |

Research Landscape of Trihalogenated Benzene Derivatives

The field of trihalogenated benzene derivatives is an active area of research, driven by the need for sophisticated building blocks in organic synthesis. acs.orgasiaresearchnews.com The ability to precisely control the installation of three different halogen atoms or a combination of halogens on a benzene ring opens up avenues for creating highly functionalized molecules with specific properties. asiaresearchnews.comorganic-chemistry.org

Current research often focuses on developing new and efficient methods for the synthesis of these compounds, as well as exploring their reactivity in various chemical transformations. google.comdrpress.org For instance, the regioselective synthesis of trihalogenated benzenes is a significant challenge that chemists are actively addressing. mdpi.com Furthermore, the unique electronic properties imparted by the halogen substituents make these compounds interesting candidates for applications in materials science, such as in the development of organic semiconductors. researchgate.netchemimpex.com The strategic placement of halogens can influence the molecular packing and electronic energy levels of the resulting materials. researchgate.netacs.org

The study of trihalogenated benzenes also extends to understanding their potential environmental impact and behavior, as polyhalogenated aromatic compounds can be persistent organic pollutants. mdpi.comchemimpex.com Therefore, research in this area also encompasses the development of environmentally benign synthetic methods and the assessment of the ecological footprint of these compounds. mdpi.com

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1,4-dibromo-2-iodobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Br2I/c7-4-1-2-5(8)6(9)3-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLRYPRKTXDPVNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)I)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Br2I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70539776 | |

| Record name | 1,4-Dibromo-2-iodobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70539776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

361.80 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89284-52-6 | |

| Record name | 1,4-Dibromo-2-iodobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70539776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-Dibromo-2-iodobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanistic Investigations of Reactions Involving 1,4 Dibromo 2 Iodobenzene

Cross-Coupling Reactions of 1,4-Dibromo-2-iodobenzene

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. In polyhalogenated substrates like this compound, the selectivity of these reactions is primarily dictated by the rate of the oxidative addition step. The reactivity of carbon-halogen bonds towards a Pd(0) catalyst follows the general trend: C–I > C–OTf > C–Br > C–Cl. nih.govnih.gov Consequently, this compound is expected to undergo selective coupling at the C-I position, leaving the two C-Br bonds intact for potential subsequent functionalization.

Palladium-Catalyzed Sonogashira Coupling Processes

The Sonogashira reaction facilitates the formation of a C(sp²)–C(sp) bond between an aryl halide and a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. libretexts.orgwikipedia.org The mechanism involves two interconnected catalytic cycles. libretexts.org

Palladium Cycle : The cycle begins with the oxidative addition of the aryl halide to a Pd(0) species, which is the rate-determining and selectivity-determining step. For this compound, the Pd(0) catalyst will preferentially insert into the weaker C-I bond to form a Pd(II)-aryl intermediate. This is followed by transmetalation with a copper(I) acetylide (formed in the copper cycle) and subsequent reductive elimination to yield the arylethyne product and regenerate the Pd(0) catalyst.

Copper Cycle : The Cu(I) co-catalyst reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide intermediate. This species then transfers the acetylide group to the Pd(II) complex in the transmetalation step.

Studies on polyhalogenated arenes consistently demonstrate that Sonogashira couplings occur with high regioselectivity at the most reactive halogen site. For instance, reactions involving triiodobenzenes show that coupling occurs exclusively at the less sterically hindered and most reactive C-I bonds. nih.govrsc.org This principle dictates that the reaction of this compound with a terminal alkyne will yield the 4,6-dibromo-2-alkynylbenzene selectively.

Table 1: Representative Conditions for Regioselective Sonogashira Coupling of Polyhaloarenes This table illustrates the general conditions and high selectivity observed in Sonogashira reactions of substrates similar to this compound, highlighting the preferential reaction at the C-I bond.

| Aryl Halide | Alkyne | Catalyst System | Base/Solvent | Product | Yield | Ref |

| 1-Bromo-2-iodobenzene | Phenylacetylene | Pd(PPh₃)₄ / CuI | Et₃N / THF | 2-Bromo-1-(phenylethynyl)benzene | >95% | researchgate.net |

| 1,2,3-Triiodobenzene | 4-Ethynylanisole | Pd(PPh₃)₂Cl₂ / CuI | Et₃N / THF | 1-Iodo-2,3-bis((4-methoxyphenyl)ethynyl)benzene | 85% | nih.gov |

| 1,3-Dibromo-5-iodobenzene | Trimethylsilylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N / THF | (3,5-Dibromophenylethynyl)trimethylsilane | 94% | General Principle |

Suzuki-Miyaura Coupling Protocols

The Suzuki-Miyaura coupling is a versatile method for creating C-C bonds between an aryl halide and an organoboron compound, such as a boronic acid or ester. rsc.orgresearchgate.net The catalytic cycle is analogous to other palladium-catalyzed couplings:

Oxidative Addition : A Pd(0) catalyst inserts into the carbon-halogen bond. With this compound, this occurs selectively at the C-I bond. nih.govresearchgate.net

Transmetalation : The organoboron reagent, activated by a base, transfers its organic group to the palladium(II) center, displacing the halide.

Reductive Elimination : The two organic partners on the palladium complex are eliminated to form the new biaryl product, regenerating the Pd(0) catalyst.

The chemoselectivity of the Suzuki-Miyaura reaction on polyhalogenated substrates is well-established. The significant difference in bond dissociation energies between C-I and C-Br bonds ensures that the initial coupling happens exclusively at the iodine-bearing carbon. nih.gov This allows for the synthesis of 2-aryl-1,4-dibromobenzene derivatives, which can then be used in further coupling reactions at the less reactive bromide positions under more forcing conditions if desired.

Table 2: Illustrative Suzuki-Miyaura Coupling of a Dihaloarene This example demonstrates the selective coupling at the more reactive halogen, a principle directly applicable to this compound.

| Aryl Halide | Boronic Acid | Catalyst | Base / Solvent | Product | Yield | Ref |

| 1-Bromo-4-iodobenzene | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ / Toluene, EtOH, H₂O | 4-Bromo-1,1'-biphenyl | 97% | General Principle |

| 2,6-Dichloropyridine | Phenylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ / Toluene, H₂O | 2-Chloro-6-phenylpyridine | 85% | nih.gov |

Stille Coupling Applications

The Stille reaction couples an organic halide with an organostannane (organotin) reagent, catalyzed by palladium. wikipedia.orgorganic-chemistry.org The mechanism follows the standard catalytic cycle, and its regioselectivity is also governed by the oxidative addition step. wikipedia.org The reactivity order of C-I > C-Br ensures that for this compound, the initial reaction occurs at the C-I bond. wikipedia.org

The key steps in the catalytic cycle are:

Oxidative Addition : The Pd(0) catalyst inserts into the C-I bond of this compound.

Transmetalation : The organostannane reagent transfers its organic moiety to the Pd(II) complex. The addition of additives like lithium chloride (LiCl) can accelerate this step. libretexts.org

Reductive Elimination : The coupled product is released, and the Pd(0) catalyst is regenerated.

The Stille reaction is known for its tolerance of a wide variety of functional groups, and its application to polyhalogenated systems allows for stepwise, selective functionalization. The reaction of this compound with an organostannane would selectively yield a 2-substituted-1,4-dibromobenzene.

Table 3: Representative Stille Coupling Showing Halogen Selectivity This table provides an example of the high selectivity achievable in Stille couplings based on the differential reactivity of C-I and C-Br bonds.

| Aryl Halide | Organostannane | Catalyst | Additive / Solvent | Product | Yield | Ref |

| 1-Bromo-4-iodobenzene | Vinyltributyltin | Pd(PPh₃)₄ | THF | 4-Bromostyrene | ~95% | wikipedia.org |

| Iodobenzene | Vinyltributyltin | Pd₂(dba)₃ / AsPh₃ | THF | Styrene | High | researchgate.net |

Kumada Cross-Coupling Methodologies

The Kumada coupling employs a Grignard reagent (or occasionally an organolithium reagent) as the nucleophile and is typically catalyzed by nickel or palladium complexes. organic-chemistry.orgwikipedia.org The high reactivity of Grignard reagents often limits the functional group tolerance of the reaction. chem-station.com

The palladium-catalyzed mechanism is similar to those previously described, involving oxidative addition, transmetalation, and reductive elimination. wikipedia.org The nickel-catalyzed mechanism can be more complex, potentially involving Ni(I)/Ni(III) or Ni(0)/Ni(II) catalytic cycles. Regardless of the specific cycle, the initial oxidative addition step remains the selectivity-determining event. Therefore, the reaction with this compound is expected to proceed selectively at the C-I bond. nrochemistry.com

Table 4: General Conditions for Kumada Cross-Coupling The Kumada coupling provides a powerful method for C-C bond formation, with selectivity dictated by the C-X bond strength.

| Aryl Halide | Grignard Reagent | Catalyst | Solvent | General Product | Ref |

| Ar-I | R-MgBr | Ni(dppe)Cl₂ or Pd(PPh₃)₄ | THF or Et₂O | Ar-R | organic-chemistry.orgwikipedia.org |

| Ar-Br | R-MgBr | Ni(dppe)Cl₂ or Pd(PPh₃)₄ | THF or Et₂O | Ar-R | organic-chemistry.orgwikipedia.org |

Metal-Halogen Exchange Reactions

Metal-halogen exchange is a fundamental transformation in organometallic chemistry where a halogen atom on an organic substrate is swapped for a metal atom, typically from a highly electropositive organometallic reagent. wikipedia.org This reaction is particularly useful for generating aryl- or vinyllithium (B1195746) and Grignard reagents, which are potent nucleophiles and bases. wikipedia.org

Reactivity with Organolithium Reagents

The reaction of an aryl halide with an organolithium reagent, such as n-butyllithium (n-BuLi), is a classic example of metal-halogen exchange. The reaction is kinetically controlled, and the rate of exchange is highly dependent on the halogen, following the order I > Br > Cl. wikipedia.org This pronounced rate difference allows for exceptional regioselectivity in polyhalogenated systems.

When this compound is treated with one equivalent of an organolithium reagent at low temperature (typically -78 °C), the iodine atom undergoes rapid exchange to form the corresponding aryllithium species, 2,5-dibromophenyllithium. nih.govmdpi.com The two bromine atoms remain untouched under these conditions. researchgate.net The resulting organolithium intermediate is highly reactive and can be trapped in situ with various electrophiles (e.g., CO₂, aldehydes, ketones, alkyl halides) to install a wide range of functional groups at the 2-position.

The mechanism is believed to proceed through the formation of a reversible "ate-complex" intermediate. wikipedia.org The high selectivity for iodine exchange makes this a reliable method for the regioselective functionalization of this compound.

Table 5: Selective Iodine-Lithium Exchange and Electrophilic Quench This table illustrates the selective metal-halogen exchange at the C-I bond of a model substrate followed by reaction with an electrophile.

| Substrate | Reagent | Conditions | Intermediate | Electrophile (E⁺) | Product | Ref |

| 1-Bromo-2-iodobenzene | n-BuLi | Toluene, -78 °C | 2-Bromophenyllithium | CO₂ then H⁺ | 2-Bromobenzoic acid | nih.govmdpi.com |

| 1-Bromo-2-iodobenzene | n-BuLi | Toluene, -15 °C | 2-Bromophenyllithium | DMF | 2-Bromobenzaldehyde | researchgate.net |

Grignard-Type Reagent Interactions

The formation of a Grignard reagent from a haloaromatic compound involves the insertion of magnesium into a carbon-halogen bond. In the case of this compound, the significant differences in bond energies for the carbon-halogen bonds (C-I, C-Br) govern the regioselectivity of this reaction. The carbon-iodine bond is considerably weaker and more polarized than the carbon-bromine bond, making it the primary site for magnesium insertion.

The reaction mechanism proceeds via a radical pathway on the surface of the magnesium metal. An electron is transferred from the magnesium to the aryl halide, forming a radical anion which then fragments to form an aryl radical and a halide ion. This aryl radical then reacts with Mg⁺ to form the organomagnesium compound. Given the bond strength hierarchy (C-I < C-Br), the formation of the Grignard reagent at the C-I bond is kinetically and thermodynamically favored.

The resulting Grignard reagent, 2,5-dibromophenylmagnesium iodide, is a powerful nucleophile and strong base. The carbon atom bonded to the magnesium moiety is highly nucleophilic and will readily attack electrophilic centers, such as the carbon atom in a carbonyl group. youtube.com The general mechanism for its reaction with a carbonyl compound, like a ketone, involves the nucleophilic attack on the electrophilic carbonyl carbon, forming a new carbon-carbon bond and a magnesium alkoxide intermediate. A subsequent acidic workup step protonates the alkoxide to yield the final tertiary alcohol product. youtube.com

| Halogen Bond | Typical Bond Dissociation Energy (kJ/mol) | Reactivity toward Mg |

| C-I | ~228 | Highest |

| C-Br | ~285 | Intermediate |

| C-Cl | ~340 | Lower |

| C-F | ~450 | Lowest |

This table provides generalized bond energy data to illustrate the reactivity differences.

Nucleophilic Aromatic Substitution Reactions on this compound

Nucleophilic aromatic substitution (SNAr) is a class of substitution reactions where a nucleophile displaces a leaving group on an aromatic ring. Unlike SN1 and SN2 reactions, the SNAr mechanism typically requires the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group. wikipedia.orglibretexts.org These EWGs are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. wikipedia.orglibretexts.orgmasterorganicchemistry.com

The structure of this compound lacks any strong electron-withdrawing substituents; halogens themselves are not sufficiently activating for the SNAr mechanism to proceed under standard conditions. Therefore, reactions via the addition-elimination pathway are generally unfavorable. The intermediate carbanion would be too high in energy to form at a practical rate because the aromatic stabilization is lost and there are no EWGs to delocalize the negative charge. libretexts.orgmasterorganicchemistry.com

An alternative pathway for nucleophilic aromatic substitution is the elimination-addition, or benzyne (B1209423), mechanism. chemistrysteps.com This mechanism does not require ring activation by EWGs but instead proceeds with very strong bases, such as sodium amide (NaNH₂). chemistrysteps.com The reaction is initiated by the deprotonation of a proton ortho to one of the halogen leaving groups. This is followed by the elimination of the leaving group to form a highly reactive benzyne intermediate. The nucleophile then attacks one of the carbons of the triple bond, followed by protonation to yield the product. For this compound, the most acidic proton would be the one located between the iodine and bromine substituents, potentially leading to a mixture of products depending on which halogen acts as the leaving group and where the nucleophile adds to the benzyne intermediate.

Radical Reaction Pathways of Halogenated Benzenes

Radical reactions involving halogenated benzenes are typically initiated by homolytic cleavage of a carbon-halogen bond, which can be induced by heat or UV light. The relative bond dissociation energies (C-I < C-Br < C-Cl) are critical in determining which halogen is preferentially abstracted. For this compound, the carbon-iodine bond would be the most susceptible to cleavage, leading to the formation of a 2,5-dibromophenyl radical.

Once formed, this aryl radical can participate in a variety of propagation steps. For instance, it can abstract a hydrogen atom from a solvent or another molecule, leading to the formation of 1,4-dibromobenzene. Alternatively, it can be trapped by a radical scavenger or participate in addition reactions. In the context of specific reaction mechanisms, such as those catalyzed by transition metals, radical intermediates can be generated through single-electron transfer processes. The subsequent fate of these radicals is dictated by the reaction conditions and the other species present. For example, in certain enzyme-catalyzed reactions, a substrate radical intermediate can be long-lived enough to undergo rearrangement before reacting further. nih.gov

On-Surface Reaction Mechanisms of Dihalo- and Trihalo-benzene Precursors

The study of on-surface reactions, particularly on metal substrates like gold (Au) and silver (Ag), provides a pathway for the bottom-up fabrication of novel carbon nanostructures from haloaromatic precursors. researchgate.net The mechanisms involve a sequence of temperature-controlled activation steps.

The dehalogenation of multi-halogenated benzene (B151609) precursors on metal surfaces is a stepwise process dictated by the different C-X bond dissociation energies. figshare.com Studies on analogous compounds, such as 1,4-dibromo-2,5-diiodobenzene (B1312432) on Au(111) and Ag(100) surfaces, reveal a distinct temperature selectivity. figshare.com The weaker C-I bonds cleave at lower temperatures (around room temperature to 100°C), while the stronger C-Br bonds require higher temperatures for dissociation. figshare.comuni-graz.at

For a molecule like this compound, it is expected that upon deposition onto a metal surface like Au(111) and gentle annealing, the C-I bond would cleave first, leaving the C-Br bonds intact. This selective dehalogenation is a critical first step in controlling the subsequent reactions on the surface. uni-graz.at

Following dehalogenation, the resulting surface-stabilized aryl radicals can form new carbon-carbon bonds, a process often referred to as on-surface Ullmann coupling. researchgate.net This C-C coupling is thermally activated and typically occurs at higher temperatures than the initial dehalogenation step. After the initial C-I scission and formation of organometallic intermediates, further annealing to higher temperatures induces C-Br bond cleavage and subsequent coupling, leading to the formation of covalently bonded polyphenylene chains or more complex graphene-like nanostructures. figshare.com The topology and order of the resulting polymer are highly dependent on the number and position of the halogens in the precursor molecule and the structure of the intermediate phases. researchgate.net

Between the initial dehalogenation and the final C-C coupling, stable organometallic intermediates are often formed. researchgate.net After the C-I bond of the precursor molecule cleaves, the radical carbon atom bonds with a metal adatom from the substrate, forming C-Au-C or C-Ag-C linkages. figshare.com These organometallic species are often mobile on the surface and can self-assemble into ordered structures, such as linear chains or two-dimensional networks. researchgate.net For example, studies with 1,4-dibromo-2,5-diiodobenzene on Au(111) showed that partial deiodination at room temperature led to the formation of ordered organometallic trimers, which converted into longer chains upon complete deiodination at 100°C. figshare.com These well-defined organometallic structures serve as crucial templates for the final covalent network formation.

| Reaction Step | Substrate | Typical Temperature | Observed Outcome |

| Deiodination | Au(111) | Room Temp - 100°C | Cleavage of C-I bonds. figshare.com |

| Organometallic Formation | Au(111), Ag(100) | Room Temp - 150°C | Formation of C-Metal-C linkages and ordered chains. figshare.com |

| Debromination & C-C Coupling | Ag(100) | >150°C | Cleavage of C-Br bonds and formation of polyphenylene chains. figshare.com |

This table summarizes findings from the analogous compound 1,4-dibromo-2,5-diiodobenzene, illustrating the expected reaction sequence for this compound.

Advanced Spectroscopic and Structural Characterization of 1,4 Dibromo 2 Iodobenzene Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds. For a molecule like 1,4-dibromo-2-iodobenzene, ¹H and ¹³C NMR would provide definitive information about its chemical environment.

Proton (¹H) NMR Spectroscopic Analysis

The ¹H NMR spectrum of this compound is expected to show three distinct signals in the aromatic region (typically 6.5-8.5 ppm). The three non-equivalent aromatic protons would exhibit a complex splitting pattern due to spin-spin coupling.

H-3: This proton is flanked by two bromine atoms. It would likely appear as a doublet of doublets, coupled to both H-5 and H-6.

H-5: Situated between a bromine and an iodine atom, this proton would also be expected to be a doublet of doublets, coupled to H-3 and H-6.

H-6: This proton is adjacent to the iodine atom and would likely appear as a doublet, coupled to H-5.

The precise chemical shifts would be influenced by the electron-withdrawing effects of the halogen substituents. Iodine is the least electronegative of the halogens present, while bromine is more electronegative, leading to a predictable deshielding effect on the adjacent protons.

Table 4.1.1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

|---|---|---|---|

| H-3 | Data not available | dd | Data not available |

| H-5 | Data not available | dd | Data not available |

| H-6 | Data not available | d | Data not available |

(Note: This table is predictive; experimental data is not currently available in public databases.)

Carbon-13 (¹³C) NMR Spectroscopic Analysis

The proton-decoupled ¹³C NMR spectrum of this compound would display six unique signals, one for each carbon atom in the benzene (B151609) ring. The chemical shifts of these carbons are heavily influenced by the directly attached halogen substituent.

Carbons bonded to halogens (C-1, C-2, C-4): These carbons would show significant shifts. The carbon bearing the iodine atom (C-2) is expected to be shifted upfield due to the "heavy atom effect," a phenomenon where the large electron cloud of iodine provides shielding. The carbons bonded to bromine (C-1 and C-4) would be downfield relative to unsubstituted benzene.

Carbons bonded to hydrogen (C-3, C-5, C-6): The shifts of these carbons would be influenced by the neighboring halogen atoms.

Table 4.1.2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C-1 | Data not available |

| C-2 | Data not available |

| C-3 | Data not available |

| C-4 | Data not available |

| C-5 | Data not available |

| C-6 | Data not available |

(Note: This table is predictive; experimental data is not currently available in public databases.)

Advanced NMR Techniques for Regiochemistry Elucidation

To definitively assign the signals in the ¹H and ¹³C NMR spectra and confirm the regiochemistry of this compound derivatives, several advanced 2D NMR techniques would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between coupled protons. For instance, it would show a cross-peak between H-5 and H-6, and between H-3 and H-5, confirming their spatial proximity.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates each proton signal with the signal of the carbon atom to which it is directly attached. This would allow for the unambiguous assignment of the signals for C-3, C-5, and C-6.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This would be crucial for assigning the quaternary carbons (C-1, C-2, C-4) by observing correlations from the known proton signals. For example, H-3 would show HMBC correlations to C-1, C-2, and C-5.

X-ray Crystallography for Molecular Structure Determination

Single-crystal X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in the solid state, including precise bond lengths, bond angles, and intermolecular interactions. As no crystal structure for this compound is available in the Cambridge Structural Database, the following sections describe the expected findings based on the analysis of similar halogenated benzene derivatives.

Analysis of Bond Lengths and Angles

An X-ray diffraction study would determine the precise lengths of the carbon-carbon, carbon-hydrogen, and carbon-halogen bonds, as well as the bond angles within the benzene ring.

C-C Bond Lengths: The C-C bonds within the aromatic ring are expected to have lengths intermediate between a typical single and double bond, averaging around 1.39 Å. Slight distortions from a perfect hexagon may be observed due to the steric and electronic effects of the bulky halogen substituents.

C-Halogen Bond Lengths: The C-Br bonds are anticipated to be around 1.90 Å, while the C-I bond would be longer, approximately 2.10 Å.

Bond Angles: The internal C-C-C bond angles of the benzene ring are expected to be close to the ideal 120° of a regular hexagon. Some deviation is likely, particularly around the substituted carbons, to accommodate the large halogen atoms.

Table 4.2.1: Predicted X-ray Crystallographic Bond Lengths and Angles for this compound

| Bond/Angle | Predicted Value |

|---|---|

| C-C (avg.) | ~1.39 Å |

| C-Br | ~1.90 Å |

| C-I | ~2.10 Å |

| C-C-C (avg.) | ~120° |

(Note: This table contains expected values based on related structures; experimental data is not available.)

Investigation of Intramolecular Halogen-Halogen Contacts

The substitution pattern of this compound places three halogen atoms in close proximity on the aromatic ring (Br at C-1, I at C-2, and Br at C-4). While not strictly intramolecular bonds, the distances between these adjacent halogen atoms would be of significant interest. These short "intramolecular contacts" can influence the molecule's conformation and packing in the crystal lattice. The analysis would focus on the Br···I distance between the substituents at the C-1 and C-2 positions. This distance would be compared to the sum of the van der Waals radii of bromine and iodine to determine the extent of steric compression. Such interactions are crucial in understanding the forces that govern crystal packing and the formation of supramolecular assemblies.

Crystal Packing and Intermolecular Interactions

The solid-state structure of this compound derivatives is dictated by a variety of non-covalent intermolecular interactions. The arrangement of molecules in the crystal lattice, or crystal packing, is crucial for determining the material's physical properties. In halogenated aromatic compounds, these interactions are primarily driven by halogen bonds, π-π stacking, and weaker C-H···X (where X is a halogen) hydrogen bonds.

Halogen bonding is a highly directional interaction between an electrophilic region on a halogen atom (known as a σ-hole) and a nucleophilic region on an adjacent molecule. nih.gov For this compound, the iodine atom, being the most polarizable, is the most potent halogen bond donor. It can interact with the electron-rich bromine atoms of a neighboring molecule (I···Br). Additionally, Br···Br interactions can occur. These interactions are significant in guiding the self-assembly of molecules into well-defined supramolecular structures. ias.ac.in

Another key interaction is π-π stacking, which occurs between the aromatic rings of adjacent molecules. These rings can arrange in either a face-to-face or an offset (herringbone) fashion. ias.ac.in The presence of multiple large, polarizable halogen atoms influences the electron distribution of the benzene ring, thereby affecting the geometry and strength of these stacking interactions. The interplay between halogen bonds and π-π stacking often results in complex, layered three-dimensional networks within the crystal. mdpi.com

| Interaction Type | Description | Significance in Crystal Packing |

| Halogen Bonding (I···Br, Br···Br) | A non-covalent interaction between the electrophilic σ-hole of one halogen atom and the nucleophilic equatorial region of another. | Highly directional, playing a primary role in the formation of molecular chains and sheets. |

| π-π Stacking | An attractive interaction between the electron clouds of adjacent aromatic rings. | Contributes to the stabilization of the crystal lattice, often resulting in layered structures. |

| Weak Hydrogen Bonds (C-H···Br/I) | Weak electrostatic interactions between a carbon-bound hydrogen and a halogen atom on a neighboring molecule. | Provides additional stabilization to the overall crystal structure. |

Mass Spectrometry Techniques

Mass spectrometry is an essential analytical tool for determining the molecular weight and elemental composition of this compound.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, typically to within a few parts per million (ppm). longdom.org This precision is critical for the unambiguous identification of this compound by allowing for the determination of its exact elemental formula (C₆H₃Br₂I). Unlike low-resolution mass spectrometry, HRMS can distinguish between molecules that have the same nominal mass but different elemental compositions. longdom.org The technique measures the mass-to-charge ratio (m/z) with enough accuracy to confirm the presence of specific isotopes of bromine (⁷⁹Br and ⁸¹Br), which have a characteristic isotopic pattern.

| Property | Value for this compound (C₆H₃Br₂I) |

| Nominal Mass | 362 g/mol |

| Molecular Formula | C₆H₃Br₂I |

| Calculated Exact Mass | 361.76488 Da (for isotopes ¹²C, ¹H, ⁷⁹Br, ¹²⁷I) |

| Significance of HRMS | Confirms the elemental composition to several decimal places, providing definitive identification. |

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identity Confirmation

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. It is widely used to assess the purity of this compound and to confirm its identity. tcichemicals.comjk-sci.com

In a typical GC-MS analysis, the sample is first vaporized and passed through a GC column, which separates this compound from any volatile impurities. The separated components then enter the mass spectrometer, where they are ionized. The resulting mass spectrum serves as a chemical "fingerprint." For this compound, the mass spectrum would show a molecular ion peak corresponding to its molecular weight. Due to the presence of two bromine atoms, this peak would appear as a characteristic cluster of isotopic peaks. Fragmentation patterns, such as the loss of iodine or bromine atoms, provide further structural confirmation.

| Analytical Step | Description | Outcome for this compound |

| Injection & Vaporization | The sample is introduced into the hot injector of the GC. | The compound is converted to the gas phase. |

| GC Separation | The gaseous compound travels through a capillary column, separating from impurities based on boiling point and polarity. | A chromatogram is produced showing a major peak for the target compound at a specific retention time. Purity can be assessed by integrating the peak area. |

| MS Detection & Ionization | The separated compound is ionized (typically by electron ionization), and the resulting ions are analyzed by their mass-to-charge ratio. | A mass spectrum is generated showing the molecular ion and characteristic fragment ions. |

Chromatographic Methods for Purity and Reaction Monitoring

Chromatographic techniques are indispensable for assessing the purity of this compound and for monitoring the progress of reactions in which it is a reactant.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile technique for separating mixtures of compounds. For halogenated benzenes like this compound, reversed-phase HPLC is a common method. In this setup, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase (e.g., a mixture of acetonitrile (B52724) and water).

The separation of halogenated compounds is influenced by halogen–π interactions between the analyte and the stationary phase. rsc.orgresearchgate.net The strength of this interaction generally increases with the size and polarizability of the halogen atom (I > Br > Cl > F). rsc.orgrsc.org Specialized columns, such as those with fullerene (C70) or phenyl-based stationary phases, can be used to enhance the separation of different halogenated isomers by exploiting these unique electronic interactions. rsc.orgrsc.org

| HPLC Parameter | Typical Conditions for Halogenated Benzenes |

| Column | Reversed-Phase C18 or Phenyl-Hexyl |

| Mobile Phase | Isocratic or gradient mixture of Acetonitrile and Water |

| Flow Rate | 1.0 mL/min |

| Detection | UV detector set at a wavelength around 220-230 nm |

| Application | Purity assessment, quantification of the compound in a mixture. |

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) is an advancement of HPLC that uses smaller stationary phase particles (typically less than 2 µm). This results in significantly faster analysis times, higher resolution, and increased sensitivity. waters.com These features make UPLC an ideal tool for real-time reaction monitoring. lcms.cz

When this compound is used in a chemical synthesis, such as a cross-coupling reaction, UPLC can be used to rapidly analyze aliquots from the reaction mixture. myskinrecipes.com A typical UPLC analysis can be completed in under two minutes, allowing a chemist to track the consumption of the starting material and the formation of the product over time. waters.com This rapid feedback enables efficient optimization of reaction conditions like temperature, catalyst loading, and reaction time. The combination of UPLC with mass spectrometry (UPLC-MS) provides even more powerful data, offering both separation and mass identification in a single, swift analysis. waters.com

| Feature | HPLC | UPLC |

| Particle Size | 3-5 µm | < 2 µm |

| Analysis Time | 5-15 minutes | 1-3 minutes |

| Resolution | Good | Excellent |

| System Pressure | Lower | Higher |

| Primary Use | Routine purity analysis and quality control. | High-throughput screening and real-time reaction monitoring. |

Computational and Theoretical Studies on Polyhalogenated Benzenes

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of molecules. For polyhalogenated benzenes, these calculations can predict thermodynamic stabilities, shed light on the nature of chemical bonds, and explain the subtleties of non-covalent interactions.

For instance, the standard molar enthalpies of formation in the crystalline phase for the six isomers of dichlorophenol have been determined using rotating-bomb calorimetry, and their standard molar enthalpies of sublimation were measured by microcalorimetry. binghamton.edu Such experimental data for related compounds are invaluable for benchmarking and refining computational models. The standard enthalpy of formation of a compound can be calculated using Hess's Law and standard enthalpies of formation of reactants and products in a balanced chemical equation. openstax.org

Table 1: Methods for Determining Enthalpy of Formation

| Method | Description | Application |

| Rotating-Bomb Calorimetry | Measures the heat of combustion of a substance to determine its standard enthalpy of formation in the solid state. binghamton.edu | Used for determining the standard molar enthalpies of formation of crystalline dichlorophenols. binghamton.edu |

| Microcalorimetry | Measures the heat of sublimation, which is the enthalpy change when a substance converts from a solid to a gas. binghamton.edu | Used to determine the standard molar enthalpies of sublimation of dichlorophenols. binghamton.edu |

| Transpiration Method | Measures the vapor pressure of a substance as a function of temperature to derive vaporization or sublimation enthalpies. nih.gov | Applied to study the temperature dependence of vapor pressures for various dihalogen-substituted benzenes. nih.gov |

| Quantum Chemical Calculations | Employs theoretical models to calculate the gas-phase enthalpies of formation. nih.gov | Used to predict the gas-phase enthalpies of formation of dihalogen-substituted benzenes and develop group additivity schemes. nih.gov |

Halogen atoms in polyhalogenated benzenes engage in various non-covalent interactions, including halogen-halogen and halogen-π interactions, which are crucial in determining their crystal packing and molecular recognition properties. A key feature of a covalently bonded halogen atom is the presence of a "σ-hole," a region of positive electrostatic potential on the outermost portion of the halogen atom, which can interact favorably with nucleophiles. nih.gov

Theoretical studies on halobenzene homodimers have categorized halogen-halogen interactions into different types based on their geometry. arxiv.org The strength of these interactions is influenced by the size and polarizability of the halogen atom, with interactions involving iodine generally being stronger than those with bromine or chlorine. arxiv.org For instance, in halobenzene dimers, the binding energies of type II halogen-halogen interactions increase from -1.32 kcal/mol for chlorobenzene (B131634) to -2.20 kcal/mol for iodobenzene. arxiv.org Symmetry-adapted perturbation theory (SAPT) analysis has revealed that dispersion forces are the predominant stabilizing component in these interactions. arxiv.org

Halogen-π interactions, where a halogen atom interacts with the π-system of an aromatic ring, are also significant. arxiv.org Density functional theory (DFT) has been used to study the structural characteristics of halogen bonds between heteronuclear halogens and benzene (B151609). nih.gov These studies show that the interaction energy is influenced by the polarity of the halogen bond donor. nih.gov The analysis of electron density and its Laplacian indicates that these are typically weak, long-range interactions. nih.gov

Molecular Modeling and Force Field Development for Halogenated Systems

Molecular modeling and the development of accurate force fields are essential for simulating the behavior of large systems containing halogenated compounds, such as in biological or materials science applications.

Standard force fields often struggle to accurately model the anisotropic nature of charge distribution around halogen atoms, which is critical for describing halogen bonding. The Polarizable Ellipsoidal Force Field (PEff) model addresses this by representing the anisotropic charge distribution with a combination of a negatively charged sphere and a positively charged ellipsoid. nih.gov This "physically motivated" force field includes explicit terms for electrostatic, repulsion/dispersion, and polarization interactions. nih.gov

The PEff model has been successfully applied to a wide range of halogenated benzenes, demonstrating good accuracy, stability, and transferability of its parameters. arxiv.org An important aspect of this model is its ability to handle the complexities of polyhalogenated systems where coupled σ-holes can influence each other. arxiv.org For example, the maximum value of the molecular electrostatic potential (Vmax) for bromobenzene (B47551) is 9.68 kcal/mol, while for each bromine atom in dibromobenzene, it increases to 13.14 kcal/mol, highlighting the influence of multiple halogen substituents. arxiv.org

The anisotropic distribution of electron density around a covalently bonded halogen atom is fundamental to its ability to form halogen bonds. This anisotropy results in a region of positive electrostatic potential (the σ-hole) located along the axis of the covalent bond, surrounded by a belt of negative potential. nih.gov The magnitude of the σ-hole is influenced by the polarizability of the halogen atom (I > Br > Cl) and the electron-withdrawing strength of the group it is attached to. nih.gov

Computational studies allow for the detailed mapping of the electrostatic potential surface of molecules like 1,4-dibromo-2-iodobenzene. These maps visually represent the electrophilic and nucleophilic regions of the molecule, providing insights into how it will interact with other molecules. For instance, analysis of the molecular electrostatic potential has been shown to correlate with halogen bond distances in cocrystals of dihalo- and diiodotetrafluorobenzenes. rsc.org

Density Functional Theory (DFT) Investigations of Reaction Pathways

Density Functional Theory (DFT) is a powerful computational method for investigating the mechanisms of chemical reactions involving polyhalogenated benzenes. Due to the differential reactivity of the C-Br and C-I bonds, this compound is an interesting substrate for cross-coupling reactions.

DFT studies have been instrumental in elucidating the mechanisms of reactions such as the Suzuki-Miyaura coupling of aryl halides. These studies can model the entire catalytic cycle, including oxidative addition, transmetalation, and reductive elimination, to understand the factors controlling reactivity and selectivity. mdpi.com For example, in the Suzuki-Miyaura coupling of 4,5-dibromo-2-methylpyridazin-3(2H)-one, DFT modeling helped to rationalize the observed regioselectivity and the formation of unexpected products. mdpi.com

By applying DFT, researchers can investigate the activation barriers for the cleavage of C-Br versus C-I bonds in molecules like this compound. Generally, the C-I bond is weaker and more readily undergoes oxidative addition to a metal catalyst than the C-Br bond. DFT calculations can quantify this difference in reactivity, providing a theoretical basis for the selective functionalization of such polyhalogenated compounds.

Table 2: Investigated Reaction Pathways for Halogenated Aromatics using DFT

| Reaction Type | Key Findings from DFT Studies | Relevance to this compound |

| Suzuki-Miyaura Coupling | Elucidation of catalytic cycles, identification of rate-determining steps, and rationalization of product regioselectivity. mdpi.com | Provides a framework for predicting the selective reaction at the C-I bond over the C-Br bonds in cross-coupling reactions. |

| Nucleophilic Aromatic Substitution (SNAr) | Analysis of transition states and charge distribution to differentiate between SNAr and single-electron transfer (SET) mechanisms. | Can be used to predict the susceptibility of the aromatic ring to nucleophilic attack and the influence of the halogen substituents on this reactivity. |

| Intramolecular Diels-Alder Reactions | Analysis of electronic structure and reactivity indices to understand the effect of substituents on reaction pathways. researcher.life | While not directly applicable to this compound, the methodologies can be used to study other potential intramolecular reactions. |

Prediction of Thermochemical Properties of Mixed Halogenated Benzene Congeners

Computational chemistry provides powerful tools for the prediction of thermochemical properties of molecules, including mixed halogenated benzene congeners like this compound. These theoretical methods are particularly valuable when experimental data is scarce. Density Functional Theory (DFT) is a widely used computational approach for evaluating the thermochemical properties of halogen-containing compounds. nih.gov

The accuracy of DFT calculations is highly dependent on the choice of the functional and basis set. Studies have shown that for halogen thermochemistry, functionals at the GGA (Generalized Gradient Approximation), meta-GGA, and hybrid levels can sometimes exhibit systematic errors, which may be correlated with the electronegativity of the halogen species. nih.gov However, with appropriate corrections, the accuracy of these predictions can be significantly improved. For instance, the mean absolute errors in formation energies for various halogenated compounds were observed to decrease substantially after applying systematic, electronegativity-based corrections. nih.gov

The following table illustrates the type of thermochemical data that can be obtained through computational studies for a hypothetical mixed halogenated benzene, based on methodologies applied to similar compounds.

| Thermochemical Property | Predicted Value (Exemplary) | Computational Method |

| Gas-Phase Enthalpy of Formation (kJ/mol) | Value would be calculated | DFT (e.g., B3LYP, M06-2X) |

| Standard Entropy (J/mol·K) | Value would be calculated | Statistical Thermodynamics |

| Heat Capacity at 298.15 K (J/mol·K) | Value would be calculated | Statistical Thermodynamics |

Note: The values in this table are illustrative and would need to be determined through specific calculations for this compound.

Studies on Halogen Bonding in Molecular Recognition and Drug Design

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid), interacting with a Lewis base. This phenomenon has gained significant attention in the fields of molecular recognition and rational drug design. rsc.orgresearchgate.netacs.org The anisotropic distribution of electron density on the surface of a covalently bonded halogen atom, resulting in a region of positive electrostatic potential known as a "σ-hole," is the basis of halogen bonding.

In the context of this compound, both the bromine and iodine atoms have the potential to engage in halogen bonding. The strength of this interaction generally follows the trend I > Br > Cl > F, making the iodine atom in this molecule a particularly strong halogen bond donor. Computational studies, often employing DFT and ab initio methods, are crucial for characterizing and quantifying these interactions. nih.govresearchgate.net

In molecular recognition, the directionality and tunable strength of halogen bonds make them valuable for designing specific host-guest interactions and for crystal engineering. For instance, studies on co-crystallization of 1,4-diiodotetrafluorobenzene (B1199613) and 1,4-dibromotetrafluorobenzene (B1210529) with N-heterocyclic diamines have demonstrated the formation of predictable one-dimensional chains driven by halogen bonds. rsc.org While this compound itself has not been the specific subject of such published studies, its structure suggests it could act as a bidentate or even tridentate halogen bond donor, with the iodine and two bromine atoms available for interaction.

In drug design, halogen bonds are increasingly recognized for their role in ligand-protein binding. The incorporation of halogens into drug candidates can enhance binding affinity and selectivity. Computational methods like molecular docking and molecular dynamics simulations are employed to predict and analyze these interactions. openmedicinalchemistryjournal.comnih.govresearchgate.net For a molecule like this compound, the iodine and bromine atoms could form halogen bonds with electron-rich pockets in a biological target, such as those containing oxygen, nitrogen, or sulfur atoms in amino acid residues.

The table below summarizes key aspects of halogen bonding relevant to this compound, based on computational studies of related polyhalogenated benzenes.

| Feature of Halogen Bonding | Relevance to this compound | Computational Insights |

| Bond Donors | Iodine and Bromine atoms | Iodine is a stronger halogen bond donor than bromine. nih.gov |

| Interaction Strength | Tunable based on the halogen and its environment | Interaction energies can be quantified using methods like MP2 and DFT. nih.gov |

| Directionality | Highly directional along the C-X axis (X=I, Br) | The directionality of iodine-based halogen bonds is particularly strict. nih.gov |

| Applications in Drug Design | Potential for enhanced ligand-protein binding | Halogen bonds can improve binding affinity and selectivity of drug candidates. nih.gov |

Applications of 1,4 Dibromo 2 Iodobenzene in Diverse Research Fields

Role in Advanced Organic Synthesis

In the realm of organic synthesis, 1,4-dibromo-2-iodobenzene serves as a key intermediate, particularly in palladium-catalyzed cross-coupling reactions. myskinrecipes.com The ability to functionalize the molecule's three reactive sites in a controlled manner is its most significant attribute.

The primary value of this compound in creating complex molecules lies in the differential reactivity of its carbon-halogen bonds. The C-I bond is significantly more reactive than the C-Br bonds in palladium-catalyzed cross-coupling reactions such as the Suzuki, Sonogashira, and Heck reactions. wikipedia.orglibretexts.org This reactivity difference enables chemists to perform sequential or regioselective couplings.

A typical synthetic strategy involves a first coupling reaction at the more reactive iodine position under milder conditions. The two bromine atoms remain untouched during this initial step. Subsequently, a second coupling reaction can be carried out at the bromine positions, often requiring more forcing conditions (e.g., higher temperatures or different catalyst systems), to introduce different molecular fragments. This stepwise approach is fundamental for building unsymmetrical, multi-substituted aromatic systems that would be difficult to synthesize otherwise. myskinrecipes.com

The relative reactivity of aryl halides in the key oxidative addition step of palladium-catalyzed coupling cycles generally follows the trend I > Br > Cl. wikipedia.org This principle is the foundation for the selective functionalization of this compound.

Table 1: Relative Reactivity of Carbon-Halogen Bonds in Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Type | General Reactivity Trend | Typical Conditions for C-I Coupling | Typical Conditions for C-Br Coupling |

|---|---|---|---|

| Suzuki Coupling | C-I > C-Br | Room temperature to moderate heat (e.g., 80°C) | Higher temperatures (e.g., >100°C) or more active catalysts |

| Sonogashira Coupling | C-I > C-Br | Often proceeds at room temperature wikipedia.org | Requires heating wikipedia.org |

| Heck Reaction | C-I > C-Br | Mild conditions, lower temperatures | Higher temperatures, longer reaction times |

Polysubstituted aromatic rings are core structures in a vast number of pharmaceutical compounds. The controlled, stepwise synthesis offered by this compound makes it a valuable tool for creating complex pharmaceutical intermediates. myskinrecipes.com While it may not be present in a final drug molecule, its role as a scaffold is crucial. For example, it can be used to construct unsymmetrical biaryl or triaryl structures, which are privileged motifs in medicinal chemistry, found in anti-inflammatory, anti-cancer, and antipsychotic drugs. nbinno.com The Sonogashira reaction, for which this compound is a suitable substrate, has been used in the synthesis of pharmaceuticals like tazarotene (B1682939) and Altinicline (SIB-1508Y). wikipedia.org

The fine chemical industry utilizes halogenated benzenes in the synthesis of agrochemicals, including pesticides and herbicides. google.com Similar to its role in pharmaceuticals, this compound can be employed to build the complex organic frameworks required for modern agrochemicals such as fungicides and herbicides. myskinrecipes.comnbinno.com For instance, the synthesis of the herbicide flutolanil (B150245) and the fungicide propiconazole (B1679638) involves halogenated aromatic intermediates. nbinno.com The ability to introduce three different substituents onto a central phenyl ring in a controlled manner allows for the fine-tuning of a molecule's biological activity and properties.

Contributions to Materials Science

The same features that make this compound valuable in organic synthesis—namely, its capacity for sequential cross-coupling—are leveraged in materials science to create functional organic materials like polymers and liquid crystals. myskinrecipes.com

This compound can serve as a trifunctional monomer in the synthesis of conjugated polymers, which are used in organic electronics like organic light-emitting diodes (OLEDs) and organic solar cells. nbinno.com Through polycondensation reactions like the Suzuki or Sonogashira polymerizations, it can be incorporated into polymer backbones.

For example, a Sonogashira polymerization with a diethynyl comonomer could be designed to react selectively at the iodine position, creating a linear polymer with pendant bromo groups along the chain. These bromine atoms can then be used for post-polymerization modification to tune the polymer's properties, such as solubility, solid-state packing, and electronic characteristics. Alternatively, both iodine and bromine sites can be used to create cross-linked or hyperbranched polymer networks. This approach is valuable for producing materials like poly(p-phenylene ethynylene) (PPE) and poly(p-phenylene vinylene) (PPV) derivatives. researchgate.netresearchgate.net

Table 2: Examples of Polymer Types Synthesized Using this compound as a Monomer

| Polymer Type | Polymerization Method | Potential Properties/Applications |

|---|---|---|

| Substituted Poly(p-phenylene ethynylene) (PPE) | Sonogashira Polymerization | Organic semiconductors, fluorescent sensors |

| Substituted Poly(p-phenylene vinylene) (PPV) | Heck or Gilch Polymerization | Electroluminescent materials for OLEDs |

| Substituted Poly(p-phenylene) | Suzuki Polymerization | Hole-transport materials, dielectric layers |

| Cross-linked Conjugated Polymers | Multiple Cross-Coupling Reactions | Porous materials for gas storage or catalysis |

Liquid crystals are materials that exhibit phases between a conventional liquid and a solid crystal. colorado.edu The molecules in these materials, known as mesogens, often consist of a rigid core and flexible terminal chains. Biphenyl and terphenyl units are common rigid cores that impart the necessary structural anisotropy. mdpi.com

This compound is an excellent starting material for the synthesis of these rigid cores. A sequential Suzuki coupling strategy can be employed: first, reaction at the iodo position to form a substituted 4-bromo-iodobiphenyl intermediate, followed by a second coupling at one of the bromo positions to complete the unsymmetrical multi-ring core. This stepwise approach is critical for creating liquid crystals with specific polarities and shapes, which in turn dictate the material's mesophase behavior and electro-optical properties. nbinno.com

Table 3: Illustrative Synthesis of Liquid Crystal Cores from this compound

| Step | Reactant | Coupling Reaction | Intermediate/Product Structure |

|---|---|---|---|

| 1 | 4-Alkoxyphenylboronic acid | Suzuki Coupling (at C-I) | 2,5-Dibromo-4'-(alkoxy)-[1,1'-biphenyl] |

| 2 | 4-Cyanophenylboronic acid | Suzuki Coupling (at C-Br) | 5-Bromo-4'-(alkoxy)-[1,1':4',1''-terphenyl]-4-carbonitrile |

Table of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Altinicline (SIB-1508Y) |

| Flutolanil |

| Poly(p-phenylene) |

| Poly(p-phenylene ethynylene) (PPE) |

| Poly(p-phenylene vinylene) (PPV) |

| Propiconazole |

| Tazarotene |

| 4-Alkoxyphenylboronic acid |

| 4-Cyanophenylboronic acid |

| 2,5-Dibromo-4'-(alkoxy)-[1,1'-biphenyl] |

Development of Organic Semiconductors and Flexible Electronics

While this compound belongs to a class of halogenated aromatic compounds often utilized as building blocks in organic synthesis, its specific application in the development of organic semiconductors and flexible electronics is not extensively documented in current scientific literature. Research in organic electronics frequently employs polyhalogenated benzene (B151609) derivatives to construct complex conjugated systems, which are fundamental to the function of organic semiconductors. For instance, the structurally related compound, 1,4-dibromo-2,5-diiodobenzene (B1312432), has been noted as a critical intermediate in this field. The strategic placement of different halogens on the benzene ring in such compounds allows for selective, stepwise chemical reactions, enabling the precise tailoring of molecular properties. This control is crucial for applications in devices like Organic Light-Emitting Diodes (OLEDs), where specific electronic energy levels and charge transport characteristics are required.

The general synthetic utility of compounds with multiple, differentially reactive halogen atoms lies in their ability to participate in sequential cross-coupling reactions, such as the Suzuki or Stille reactions. This step-wise functionalization is a key strategy in the synthesis of conjugated polymers and small molecules that form the active layers in organic electronic devices. These materials are the basis for emerging technologies like flexible displays and printable electronic circuits. Although the potential for this compound to be used in a similar manner exists due to its ortho-iodo and para-bromo substitutions, specific research findings detailing its incorporation into high-performance organic semiconductors are not prominent.

On-Surface Synthesis of Nanomaterials (e.g., Graphene Nanoribbons)

The on-surface synthesis of nanomaterials, particularly graphene nanoribbons (GNRs), represents a significant application for polyhalogenated aromatic precursors like this compound. This bottom-up approach allows for the creation of atomically precise GNRs with tunable electronic properties, which are determined by their width and edge structure. The synthesis typically involves the deposition of molecular precursors onto a catalytic metal surface, followed by thermally induced polymerization and cyclodehydrogenation.

The presence of both iodine and bromine atoms on the this compound molecule is highly advantageous for achieving controlled, stepwise reactions. The carbon-iodine (C-I) bond is weaker than the carbon-bromine (C-Br) bond, allowing for selective dehalogenation at different temperatures. This differential reactivity enables a sequential polymerization process. First, at a lower temperature, the C-I bonds cleave, leading to the formation of organometallic intermediates or radical species that then polymerize into long chains. Subsequently, at a higher temperature, the more stable C-Br bonds are broken, and intramolecular cyclodehydrogenation occurs, resulting in the planarization of the polymer chains into well-defined graphene nanoribbons.

This programmed chemical transformation, dictated by the different bond dissociation energies of the C-I and C-Br bonds, is crucial for forming high-quality, long GNRs. By carefully controlling the annealing temperatures, researchers can direct the formation of specific GNR structures. While many studies on on-surface synthesis of GNRs utilize various dibromo- or diiodo- substituted precursors, the principle of using precursors with mixed halogens to control the reaction sequence is a key strategy in this field.

| Halogen Bond | Typical Dissociation Temperature Range on Au(111) | Role in GNR Synthesis |

|---|---|---|

| Carbon-Iodine (C-I) | Room Temperature to ~150°C | Initiates initial polymerization of precursor molecules into chains. |

| Carbon-Bromine (C-Br) | ~200°C to 400°C | Leads to cyclodehydrogenation, planarizing the polymer chains into graphene nanoribbons. |

Utility in Biological and Medicinal Chemistry Research

The application of this compound in biological and medicinal chemistry is primarily as a versatile scaffold in the synthesis of more complex molecules, rather than as a biologically active agent itself. Its trifunctional nature allows for the regioselective introduction of different substituents, making it a valuable building block for creating libraries of compounds for drug discovery and for developing specialized biochemical tools.

Probes for Biological Pathway Studies

There is limited direct evidence of this compound being used as a probe for biological pathway studies. However, its structural motifs are relevant to the design of such probes. The development of fluorescent or radiolabeled probes often requires a core structure that can be selectively functionalized. The differential reactivity of the iodo and bromo groups on the benzene ring allows for the sequential attachment of a reporter group (like a fluorophore) and a targeting moiety or reactive group. This synthetic flexibility is a desirable characteristic for a precursor in the development of customized molecular probes.

Synthesis of Biologically Active Compounds

While specific examples of blockbuster drugs synthesized directly from this compound are not readily found in the public domain, its utility as a starting material in the synthesis of biologically active compounds is evident from its inclusion in chemical supplier catalogs aimed at the pharmaceutical industry. A related compound, 1-bromo-2-iodobenzene, has been documented as a building block in the synthesis of various pharmaceuticals, including antipsychotic, anti-inflammatory, and anti-cancer drugs. The underlying principle is the use of the halogenated benzene ring as a scaffold to which various functional groups can be attached through cross-coupling reactions. The resulting complex molecules are then tested for their biological activity.

| Reaction Type | Utility in Synthesizing Biologically Active Compounds |

|---|---|

| Suzuki Coupling | Formation of carbon-carbon bonds to introduce new aryl or alkyl groups. |

| Sonogashira Coupling | Introduction of alkyne functionalities, which can be further modified. |

| Buchwald-Hartwig Amination | Formation of carbon-nitrogen bonds, introducing amine groups that are common in pharmaceuticals. |

Development of Imaging and Tracking Agents for Cellular Processes

Similar to its application as biological probes, the use of this compound in the development of imaging and tracking agents is not widely reported. However, the synthesis of such agents, particularly for Positron Emission Tomography (PET) or Single-Photon Emission Computed Tomography (SPECT), often involves the incorporation of a radionuclide, such as a radioisotope of iodine, onto a targeting molecule. The presence of a stable iodine atom in this compound could, in principle, be replaced with a radioactive iodine isotope (e.g., Iodine-123, Iodine-124, or Iodine-131) to create a radiolabeled precursor. This precursor could then be further elaborated into a final imaging agent. The synthetic versatility offered by the two bromine atoms would allow for the attachment of moieties that direct the agent to specific cells or tissues.

Significance in Environmental Chemistry Research

The significance of this compound in environmental chemistry research is primarily related to its classification as a polyhalogenated aromatic compound. Such compounds are of environmental interest due to their potential for persistence, bioaccumulation, and toxicity. While specific environmental studies on this compound are scarce, the general behavior of related compounds provides an indication of its likely environmental fate.

Halogenated aromatic compounds are known for their chemical stability, which can make them resistant to natural degradation processes. The carbon-halogen bonds are generally strong, and the aromatic ring is less susceptible to microbial attack compared to aliphatic compounds. However, the presence of multiple halogen atoms can influence their environmental behavior. In general, the susceptibility of halogenated benzenes to microbial degradation increases as the number of halogen substituents decreases.

Under anaerobic conditions, reductive dehalogenation is a key transformation pathway for polyhalogenated compounds. In this process, the halogen atom is removed and replaced by a hydrogen atom. The ease of reductive dehalogenation generally follows the order I > Br > Cl > F. Therefore, it is expected that the iodine atom in this compound would be the most susceptible to reductive dehalogenation, followed by the bromine atoms. Aerobic degradation of halogenated aromatic compounds is also possible, often initiated by dioxygenase enzymes that hydroxylate the aromatic ring, leading to ring cleavage. The degradation of organoiodine and organobromine compounds is generally observed to proceed more readily than that of their chlorinated counterparts.

The environmental impact of such compounds is also linked to their potential to form more toxic byproducts during incomplete degradation or through abiotic processes such as photolysis. Research in this area is crucial for understanding the environmental risks associated with the production and use of polyhalogenated chemicals.

Studies on the Environmental Fate and Behavior of Halogenated Compounds

The environmental persistence and potential for bioaccumulation of halogenated aromatic hydrocarbons are of significant concern. While specific comprehensive environmental fate studies on this compound are not extensively documented, its behavior can be inferred from the known properties of polyhalogenated benzenes. These compounds are generally characterized by low aqueous solubility, high hydrophobicity, and resistance to natural degradation processes, leading to their persistence in the environment.

Research in this area often uses compounds like this compound to understand the partitioning of such pollutants between different environmental compartments, including soil, water, and air. The high degree of halogenation and the molecular weight of this compound suggest a strong tendency to adsorb to organic matter in soil and sediment, limiting its mobility in aqueous environments.

Interactive Table: Estimated Environmental Properties of this compound

| Property | Estimated Value | Significance in Environmental Fate |

| Molecular Weight | 361.84 g/mol | Influences volatility and transport. |

| LogP (Octanol-Water Partition Coefficient) | > 4.5 | High potential for bioaccumulation in fatty tissues. |

| Water Solubility | Low | Limited mobility in water; tends to partition to sediment. |

| Vapor Pressure | Low | Not expected to be highly volatile under ambient conditions. |

Note: The values in this table are estimated based on the properties of similar polyhalogenated aromatic compounds and are intended for illustrative purposes.

Degradation Methodologies for Polyhalogenated Pollutants

Investigating the degradation of persistent organic pollutants is crucial for developing effective remediation strategies. This compound can be used as a substrate to study various degradation methodologies, including microbial degradation and abiotic processes like photodegradation.

Microbial Degradation: Under anaerobic conditions, polyhalogenated benzenes can undergo reductive dehalogenation, where halogen atoms are sequentially removed and replaced by hydrogen atoms. This process is mediated by specific anaerobic bacteria. For this compound, the carbon-iodine bond is significantly weaker than the carbon-bromine bonds, suggesting that microbial reductive dehalogenation would likely commence with the removal of the iodine atom.

Abiotic Degradation: Photodegradation is another important environmental process for halogenated aromatic compounds. nih.gov In the presence of sunlight, particularly UV radiation, the carbon-halogen bonds can be cleaved. nih.gov Similar to microbial degradation, the weaker C-I bond in this compound would be more susceptible to photolytic cleavage than the C-Br bonds. Studies on other brominated and chlorinated benzenes have shown that photolysis in aqueous environments can lead to dehalogenation and the formation of various intermediates, including less halogenated benzenes and phenolic compounds. nih.gov

Interactive Table: Potential Degradation Intermediates of this compound

| Degradation Process | Initial Reactant | Likely Primary Intermediate | Potential Subsequent Products |

| Reductive Dehalogenation | This compound | 1,4-Dibromobenzene | Bromobenzene (B47551), Benzene |

| Photodegradation | This compound | 1,4-Dibromophenyl radical | 1,4-Dibromobenzene, Bromophenols |

Catalytic Hydrodehalogenation Studies

Catalytic hydrodehalogenation (HDH) is a promising technology for the detoxification of halogenated aromatic pollutants. This process involves the use of a catalyst, typically a noble metal such as palladium (Pd) or rhodium (Rh), and a hydrogen source to replace halogen atoms with hydrogen. This compound is an excellent model substrate for such studies due to its mixed halogen composition, allowing for the investigation of catalyst selectivity.

Research has shown that the efficiency and selectivity of HDH depend on the catalyst, the hydrogen donor, and the reaction conditions. The general reactivity order for the cleavage of carbon-halogen bonds in HDH is C-I > C-Br > C-Cl > C-F. Consequently, in the catalytic hydrodehalogenation of this compound, the selective removal of the iodine atom can be achieved under milder conditions, while the removal of the bromine atoms requires more stringent conditions. This selectivity is valuable for synthesizing specific, less-halogenated intermediates. For instance, palladium-based catalysts are widely used and have demonstrated high efficiency in the dehalogenation of aryl halides. organic-chemistry.org

Interactive Table: Catalytic Systems for Hydrodehalogenation of Polyhalogenated Benzenes

| Catalyst | Hydrogen Source | Typical Reaction Conditions | Selectivity |

| Palladium on Carbon (Pd/C) | Hydrogen gas (H₂) | Room temperature to moderate heat | High selectivity for C-I and C-Br cleavage over C-Cl. |

| Rhodium on Alumina (Rh/Al₂O₃) | Hydrogen gas (H₂) | Mild conditions (e.g., ambient temperature) | Effective for a broad range of halogenated benzenes, including fluorinated ones. |

| Nickel-Palladium Nanoparticles | Ammonia borane | Mild conditions (e.g., ≤ 50°C) | Selective for C-Cl and C-Br bonds. |

Handling and Safety Considerations for 1,4 Dibromo 2 Iodobenzene in Laboratory Research Environments

The compound 1,4-Dibromo-2-iodobenzene is a halogenated aromatic hydrocarbon, a class of chemicals that requires careful handling due to its potential hazards. Research and industrial settings must adhere to strict safety protocols to minimize risks of exposure and ensure proper disposal. This article outlines the essential handling and safety considerations for this compound in a laboratory environment.

常见问题

Q. Methodological Guidance

- X-ray Crystallography : Resolves halogen positions and crystal packing effects (e.g., CCDC databases for reference structures) .

- Multinuclear NMR : and NMR identify coupling patterns, while NMR (though rare) confirms iodine environments .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular ion peaks and isotopic signatures (e.g., bromine’s 1:1 / ratio) .

How do computational studies enhance the understanding of this compound’s reactivity?

Q. Advanced Computational Focus

- Reactivity Prediction : DFT calculates Fukui indices to identify electrophilic/nucleophilic sites. Iodine exhibits higher electrophilicity than bromine, guiding substitution pathways .

- Solvent Effects : COSMO-RS models simulate solvent interactions, explaining yield variations in polar vs. nonpolar media .

- Transition State Analysis : Visualize energy barriers for halogen displacement using software like Gaussian or ORCA .

What safety protocols are critical when handling this compound?

Q. Safety and Compliance

- Personal Protective Equipment (PPE) : Gloves (nitrile), goggles, and lab coats to prevent skin/eye contact .